molecular formula C16H32N2O4S B1253307 1-Butyl-3-methylimidazolium octyl sulfate CAS No. 445473-58-5

1-Butyl-3-methylimidazolium octyl sulfate

Cat. No.: B1253307
CAS No.: 445473-58-5
M. Wt: 348.5 g/mol
InChI Key: KIDIBVPFLKLKAH-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium octyl sulfate is a halogen-free ionic liquid known for its unique properties and applications. It behaves as a surfactant when the critical micelle concentration is above 0.031M . This compound is widely used in various chemical processes due to its ability to act as a solvent and its high thermal and electrochemical stability.

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium octyl sulfate, also known as BMIM OSU, is a halogen-free ionic liquid . It primarily targets the surface of various substances , acting as a surfactant . The compound’s role as a surfactant is to reduce surface tension, which allows for better interaction between substances .

Mode of Action

BMIM OSU interacts with its targets by adhering to the surface of substances. It behaves as a surfactant when the critical micelle concentration (CMC) is above 0.031M . This means that at concentrations above this value, BMIM OSU forms micelles, which are aggregates of surfactant molecules. These micelles can encapsulate other substances, enhancing solubility and interaction .

Biochemical Pathways

It’s known that the compound can be used as a solvent during the hydroformylation of 1-octene to form nonanals in the presence of a rhodium catalyst . This suggests that BMIM OSU may play a role in facilitating chemical reactions by improving the solubility of reactants.

Result of Action

The primary result of BMIM OSU’s action is the formation of micelles at concentrations above its CMC . These micelles can encapsulate other substances, enhancing their solubility and facilitating their interaction . In the context of hydroformylation reactions, BMIM OSU can help to produce nonanals from 1-octene .

Action Environment

The action of BMIM OSU is influenced by environmental factors such as concentration and temperature. For instance, the compound only forms micelles (and thus acts as a surfactant) when its concentration is above the CMC . Additionally, the compound’s thermal stability may affect its efficacy and stability .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium octyl sulfate plays a significant role in biochemical reactions due to its surfactant properties. It behaves as a surfactant when the critical micelle concentration (CMC) is above 0.031M . This property allows it to interact with enzymes, proteins, and other biomolecules, enhancing their stability and activity. For instance, it has been shown to increase the yield and enzyme stability of β-galactosidase in enzyme-catalyzed syntheses . The interactions between this compound and biomolecules are primarily driven by its ability to form micelles, which can encapsulate and stabilize enzymes and proteins, thereby enhancing their catalytic efficiency.

Cellular Effects

This compound has been observed to influence various cellular processes. Its surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability. This can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form micelles can facilitate the transport of hydrophobic molecules across cell membranes, thereby influencing cellular uptake and metabolism . Additionally, its interactions with membrane proteins can modulate signal transduction pathways, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form micelles and interact with biomolecules at the molecular level. The compound can bind to enzymes and proteins, stabilizing their structure and enhancing their activity. This is achieved through hydrophobic interactions and the formation of micelles, which encapsulate the biomolecules and protect them from denaturation . Additionally, this compound can influence enzyme activity by altering the local environment, such as pH and ionic strength, thereby modulating enzyme kinetics and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability, which allows it to maintain its properties under prolonged treatment at elevated temperatures . Over time, partial degradation of the compound can occur, leading to the formation of degradation products that may affect its biochemical properties and interactions with biomolecules . Long-term studies have shown that the compound can retain its surfactant properties and enhance enzyme stability over extended periods, although the accumulation of degradation products may eventually impact its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium octyl sulfate can be synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with sodium octyl sulfate. The reaction typically occurs in an aqueous medium, and the product is extracted using organic solvents. The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium octyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions using reducing agents.

    Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the imidazolium ring.

    Reduction: Reduced forms of the imidazolium ring are the primary products.

    Substitution: Substituted imidazolium compounds are formed.

Scientific Research Applications

1-Butyl-3-methylimidazolium octyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium ethyl sulfate
  • 1-Butyl-3-methylimidazolium hydrogen sulfate
  • 1-Butyl-3-methylimidazolium methanesulfonate

Uniqueness

1-Butyl-3-methylimidazolium octyl sulfate is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic compounds. This property distinguishes it from other similar compounds with shorter alkyl chains or different anions.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;octyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDIBVPFLKLKAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477460
Record name 1-Butyl-3-methylimidazolium octyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445473-58-5
Record name 1-Butyl-3-methylimidazolium octyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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